

[1,1'-Biphenyl]-2,3'-diyldimethanol derivatives and analogs

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Compound of Interest

Compound Name: **[1,1'-Biphenyl]-2,3'-diyldimethanol**

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An In-depth Technical Guide on **[1,1'-Biphenyl]-2,3'-diyldimethanol** Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on the specific core structure of **[1,1'-Biphenyl]-2,3'-diyldimethanol** and its direct derivatives is limited. This guide provides a comprehensive overview based on closely related analogs and established synthetic methodologies for unsymmetrically substituted biphenyls. The experimental protocols, biological activities, and proposed mechanisms of action are presented as representative examples to inform research and development in this area.

Introduction

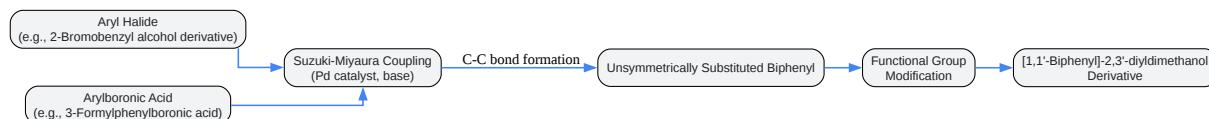
Biphenyl scaffolds are a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Their rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents, making them attractive for targeting a variety of biological macromolecules. The specific substitution pattern of **[1,1'-Biphenyl]-2,3'-diyldimethanol** offers a unique three-dimensional arrangement of functional groups that could lead to novel pharmacological profiles. This technical guide explores the synthesis, potential biological activities, and experimental evaluation of derivatives and analogs of this promising core structure.

Synthetic Strategies

The primary challenge in synthesizing **[1,1'-Biphenyl]-2,3'-diyldimethanol** derivatives lies in the controlled formation of the unsymmetrically substituted biphenyl bond. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for achieving this transformation.

General Synthetic Workflow

A plausible synthetic route to the target scaffold and its derivatives involves a Suzuki-Miyaura coupling between an appropriately substituted aryl halide and an arylboronic acid, followed by functional group manipulations.



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Caption: General workflow for the synthesis of **[1,1'-Biphenyl]-2,3'-diyldimethanol** derivatives.

Detailed Experimental Protocol: Synthesis of a **[1,1'-Biphenyl]-2-methanol** Analog

This protocol is adapted from a patented procedure for the synthesis of 2-methyl-3-biphenylmethanol, a structurally related analog. This provides a solid foundation for the synthesis of the target scaffold.

Step 1: Suzuki-Miyaura Coupling to form 3-Phenyl-2-methylbenzoic acid

- To a 500 mL reaction flask, add 3-bromo-2-methylbenzoic acid (4.9 g, 22.4 mmol), palladium on carbon (10 mol%, 1.12 mmol), and sodium phosphate (7.4 g, 44.8 mmol).
- Add phenylboronic acid (3.1 g, 25 mmol) and 125 mL of water. The pH of the reaction system should be between 9 and 10.

- Stir the reaction mixture vigorously and heat to reflux for 6 hours.
- After cooling to room temperature, pour the reaction mixture into 2N hydrochloric acid.
- Extract the aqueous layer with ethyl acetate (3 x 150 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-phenyl-2-methylbenzoic acid.[\[1\]](#)

Step 2: Reduction to 2-Methyl-3-biphenylmethanol

- Dissolve the crude 3-phenyl-2-methylbenzoic acid in an appropriate anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), in slight excess (e.g., 1.5-2.0 equivalents).
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
- Filter the resulting precipitate and wash with THF.
- Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-3-biphenylmethanol, which can be further purified by column chromatography.

This two-step procedure can be adapted for the synthesis of **[1,1'-Biphenyl]-2,3'-diyldimethanol** by starting with 2-bromobenzyl alcohol (or a protected form) and 3-formylphenylboronic acid, followed by reduction of the aldehyde and deprotection if necessary.

Biological Activity and Potential Applications

While specific biological data for **[1,1'-Biphenyl]-2,3'-diyldimethanol** derivatives is not readily available, numerous studies on structurally related hydroxylated and methoxy-substituted

biphenyls have demonstrated significant biological activities, particularly as anticancer agents.

Anticancer Activity of Hydroxylated Biphenyl Analogs

Hydroxylated biphenyl compounds have shown promise as anticancer agents, often inducing apoptosis and cell cycle arrest in various cancer cell lines.

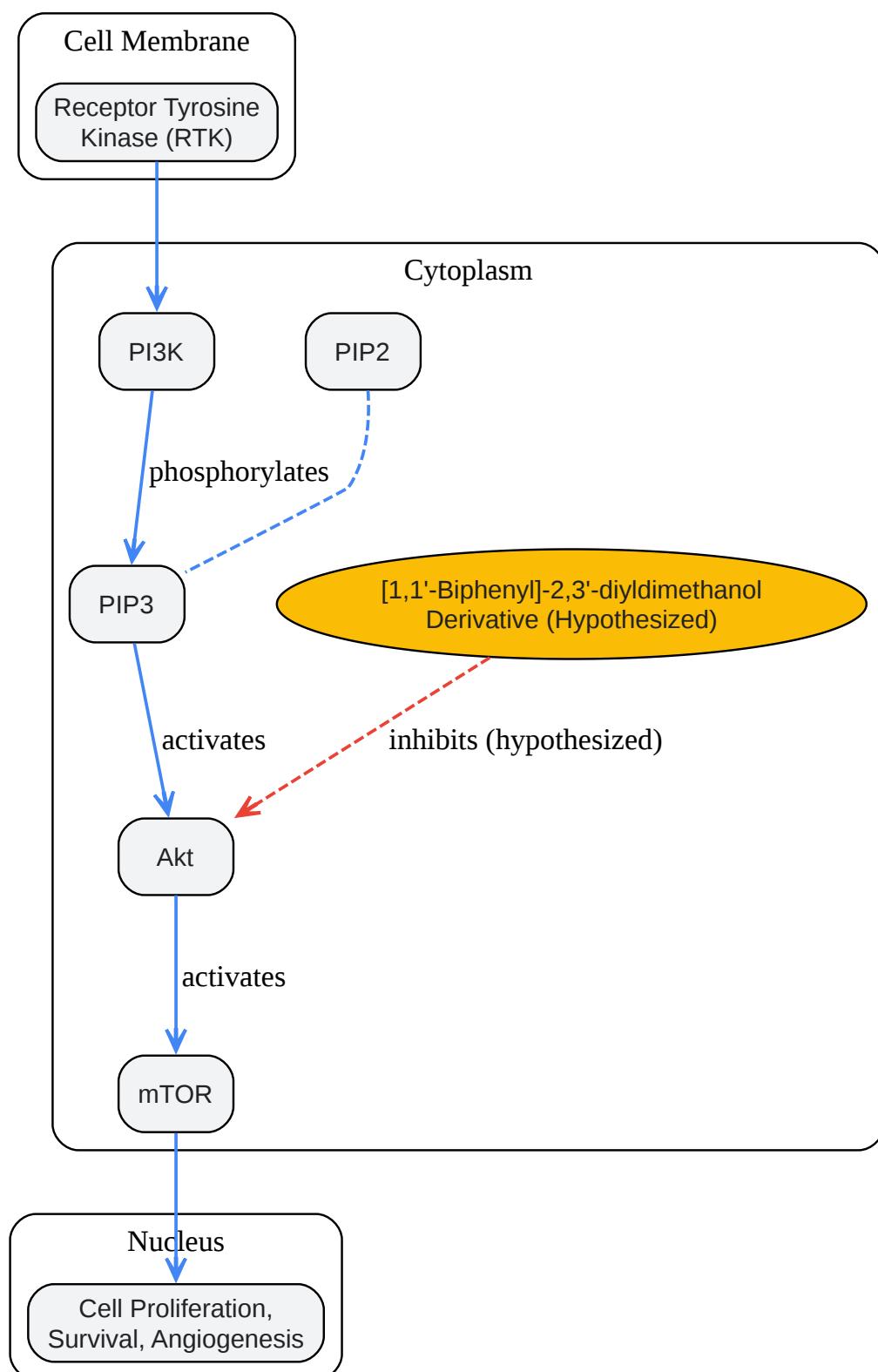
Table 1: In Vitro Anticancer Activity of Hydroxylated Biphenyl Analogs

Compound ID	Structure	Cell Line	IC ₅₀ (μM)	Reference
Compound 11	C ₂ -symmetric hydroxylated biphenyl	Melanoma	1.7 ± 0.5	[2]
Compound 12	C ₂ -symmetric hydroxylated biphenyl	Melanoma	2.0 ± 0.7	[2]
Compound [I]	Biphenyl derivative targeting PD-L1	MDA-MB-231 (Breast Cancer)	2.68 ± 0.27	[3]

Note: The exact structures for Compounds 11 and 12 are detailed in the cited reference.

Proposed Mechanism of Action: Signaling Pathway Inhibition

Biphenyl derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

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